molecular formula C16H20BrN3O2 B5907444 N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No. B5907444
M. Wt: 366.25 g/mol
InChI Key: JQGZXDQESADKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as BQ-123, is a cyclic peptide that acts as a selective antagonist of the endothelin A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and pulmonary fibrosis.

Mechanism of Action

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide acts as a selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cancer cells, and fibroblasts. Endothelin-1, the endogenous ligand of the endothelin A receptor, is a potent vasoconstrictor and mitogenic factor that is involved in the pathogenesis of various diseases. By blocking the endothelin A receptor, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can inhibit the vasoconstrictive, angiogenic, and profibrotic effects of endothelin-1.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to have various biochemical and physiological effects in different tissues. In vascular smooth muscle cells, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can inhibit the contraction induced by endothelin-1 and other vasoconstrictors. In cancer cells, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can inhibit the proliferation, migration, and invasion induced by endothelin-1 and other growth factors. In fibroblasts, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can inhibit the proliferation and collagen synthesis induced by endothelin-1 and other profibrotic factors. These effects are mediated by the blockade of the endothelin A receptor.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages as a research tool. It is a selective antagonist of the endothelin A receptor, which allows for the specific inhibition of the effects of endothelin-1. It has been extensively studied in various disease models, which provides a wealth of data on its pharmacological properties. However, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide also has some limitations. It is a peptide that can be degraded by proteases, which limits its bioavailability and stability. It also has a relatively low potency compared to other endothelin A receptor antagonists, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One direction is the development of more stable and potent analogs of N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide that can be used as therapeutic agents. Another direction is the investigation of the role of endothelin-1 and the endothelin A receptor in other diseases, such as diabetes, Alzheimer's disease, and stroke. Furthermore, the combination of N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a promising research tool and therapeutic agent that has the potential to improve the treatment of various diseases.

Synthesis Methods

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide with high purity and yield.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to lower blood pressure by blocking the vasoconstrictive effects of endothelin-1. In cancer, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to inhibit tumor growth and metastasis by blocking the angiogenic effects of endothelin-1. In pulmonary fibrosis, N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to reduce fibrosis and inflammation by blocking the profibrotic effects of endothelin-1.

properties

IUPAC Name

N-(4-bromophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h5-8,12-14,19H,1-4,9H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZXDQESADKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.